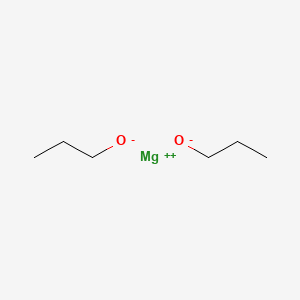







|
REACTION_CXSMILES
|
[Mg:1].[CH2:2]([OH:5])[CH2:3][CH3:4]>>[CH2:2]([O-:5])[CH2:3][CH3:4].[CH2:2]([O-:5])[CH2:3][CH3:4].[Mg+2:1] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
steel
|
|
Quantity
|
10 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
CUSTOM
|
|
Details
|
is performed for a total of 5 hours at 188° C.
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then n-propanol is removed by distillation at a temperature of 80° C.
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The alkoxide is then dried at 80° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)[O-].C(CC)[O-].[Mg+2]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |